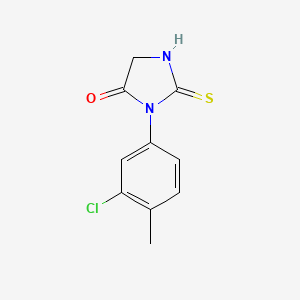

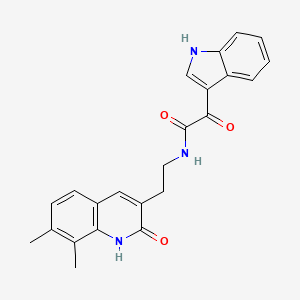

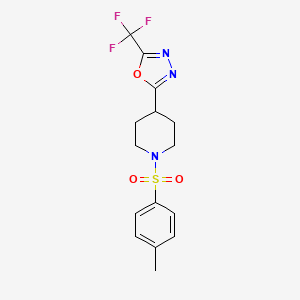

![molecular formula C20H21NO6 B2581534 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1331301-65-5](/img/structure/B2581534.png)

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Catalysis and Pharmaceutical Ingredient Synthesis

- Rhodium complexes with ligands including 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene show high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This is significant for synthesizing chiral pharmaceutical ingredients that contain amino acid or secondary amine components (Imamoto et al., 2012).

2. Chemical Synthesis and Reactions

- Methyl 2-(1,3-benzodioxol-2-yl)acetate is formed by the reaction of catechol with methyl propiolate, a process mediated by Ph3P. This chemical reaction is significant in the synthesis of complex organic compounds (Yavari et al., 2006).

3. Eco-friendly Catalysis

- TEMPO-catalyzed alcohol oxidation systems using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one demonstrate environmental benefits and efficiency in oxidizing alcohols to carbonyl compounds. This method shows tolerance for various chemical structures, including heteroaromatic rings and C=C bonds (Li & Zhang, 2009).

4. Novel Compound Synthesis

- OxymaPure/DIC is used in synthesizing α-ketoamide derivatives like 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This method offers improved purity and yield over traditional methods, contributing to the development of new pharmaceutical compounds (El‐Faham et al., 2013).

5. Analytical Chemistry

- Gas chromatography-mass spectrometry methods have been developed for quantifying this compound and its metabolites in plasma and urine. Such techniques are crucial for pharmacokinetic and bioavailability studies in humans (Kaiser et al., 1987).

properties

IUPAC Name |

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-2-24-16-6-3-14(4-7-16)10-20(23)25-12-19(22)21-11-15-5-8-17-18(9-15)27-13-26-17/h3-9H,2,10-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTGWNWILJIHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

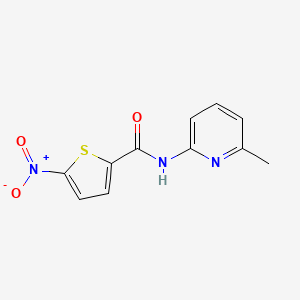

![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)

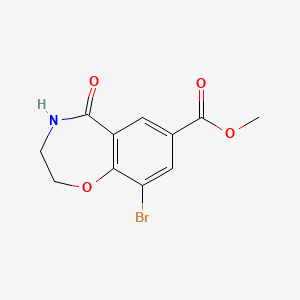

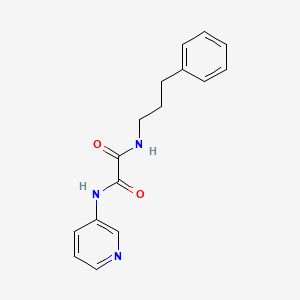

![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)

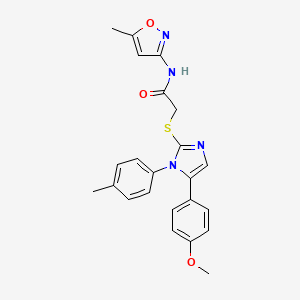

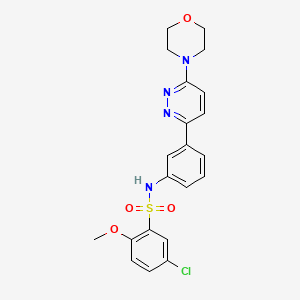

![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)

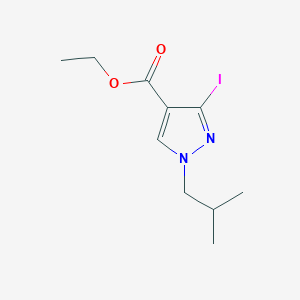

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)